lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate
Description
Lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused with a benzenesulfonyl group and a pyrrolidine sulfonate moiety. The lithium counterion further enhances ionic character, making it suitable for applications requiring stable salt forms in pharmaceuticals or materials science .
Synthetic routes for analogous compounds (e.g., tert-butyl benzyl carbamate derivatives) involve multi-step reactions under controlled conditions, such as microwave-assisted heating or catalytic hydrogenation, achieving yields up to 84% with 95% purity .
Properties
Molecular Formula |
C18H18LiN3O5S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate |
InChI |
InChI=1S/C18H19N3O5S2.Li/c22-27(23,17-8-2-1-3-9-17)21-16(12-14-6-4-10-19-18(14)21)13-15-7-5-11-20(15)28(24,25)26;/h1-4,6,8-10,12,15H,5,7,11,13H2,(H,24,25,26);/q;+1/p-1 |
InChI Key |
FYPZQCISPOXVNA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CC(N(C1)S(=O)(=O)[O-])CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Aryl Functionalization
A critical step involves introducing substituents to the pyrrolo[2,3-b]pyridine framework. The Suzuki-Miyaura coupling, as detailed in patent WO2006063167A1, enables the attachment of aryl or heteroaryl groups at the 5-position of the pyrrolo[2,3-b]pyridine. For instance, 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with phenylboronic acid under palladium catalysis to yield 5-phenyl-1H-pyrrolo[2,3-b]pyridine.
Table 1: Suzuki-Miyaura Coupling Conditions for Pyrrolo[2,3-b]pyridine Derivatives
Bromination and Tosylation
Subsequent bromination at the 3-position of the pyrrolo[2,3-b]pyridine core is achieved using bromine in chloroform or N-bromosuccinimide (NBS) in dichloromethane. Tosylation with p-toluenesulfonyl chloride in the presence of a base like triethylamine protects the nitrogen, forming 1-(benzenesulfonyl)-3-bromo-pyrrolo[2,3-b]pyridine.
Benzenesulfonylation of the Pyrrolo[2,3-b]pyridine Nitrogen
Protection of the pyrrolo[2,3-b]pyridine nitrogen with a benzenesulfonyl group enhances stability and directs subsequent functionalization.
Reaction Conditions for Sulfonylation
Tosylation is performed using benzenesulfonyl chloride in a biphasic system of dichloromethane and aqueous sodium hydroxide, catalyzed by tetrabutylammonium hydrogen sulfate. This method achieves near-quantitative yields while minimizing side reactions.
Table 2: Optimization of Benzenesulfonylation Reactions
Functionalization of the Pyrrolidine Ring
The pyrrolidine component is synthesized separately and subsequently conjugated to the pyrrolo[2,3-b]pyridine core.
Pyrrolidine Synthesis via Lactam Reduction
Patent US20040236118A1 describes the reduction of pyrrolidin-2-one (a lactam) to pyrrolidine using sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al) in tetrahydrofuran (THF) at −10°C to −60°C. This method ensures high regioselectivity and purity.
Aldol Condensation for C-C Bond Formation
An aldol reaction links the pyrrolidine to the pyrrolo[2,3-b]pyridine aldehyde derivative. Lithium bis(trimethylsilyl)amide (LiHMDS) in THF at −70°C to −30°C facilitates deprotonation and nucleophilic attack, yielding the desired adduct.
Table 3: Aldol Reaction Optimization
Introduction of the sulfonate group to pyrrolidine is achieved through sulfonation or sulfonic acid ester hydrolysis.
Sulfonation via Sulfur Trioxide Complex
Reaction of pyrrolidine with sulfur trioxide-pyridine complex in dichloromethane at 0°C produces pyrrolidine-1-sulfonic acid, which is neutralized with lithium hydroxide to form the lithium sulfonate salt.
Saponification of Sulfonic Acid Esters
Methyl pyrrolidine-1-sulfonate undergoes hydrolysis with aqueous lithium hydroxide in methanol at 80°C, yielding lithium pyrrolidine-1-sulfonate. This method avoids harsh conditions and ensures high conversion rates.
Table 4: Sulfonation Methods and Yields
Final Assembly and Lithium Salt Formation
The convergent synthesis concludes with the coupling of the benzenesulfonyl-pyrrolo[2,3-b]pyridine and pyrrolidine-sulfonate components, followed by lithium exchange.
Alkylation of Pyrrolidine Sulfonate
Reaction of 1-(benzenesulfonyl)-3-bromo-pyrrolo[2,3-b]pyridine with lithium pyrrolidine-1-sulfonate in dimethylformamide (DMF) at 60°C facilitates nucleophilic substitution, forming the desired C–N bond.
Cation Exchange for Lithium Isolation
Sodium or potassium sulfonate intermediates are treated with lithium hydroxide in methanol, precipitating the lithium salt with high purity.
Challenges and Methodological Considerations
- Regioselectivity in Bromination : Competing reactivity at the 3- vs. 5-positions of pyrrolo[2,3-b]pyridine necessitates careful control of stoichiometry and temperature.
- Steric Hindrance in Aldol Reactions : Bulky substituents on the pyrrolidine ring reduce reaction efficiency, requiring optimized base strength and solvent polarity.
- Lithium Hydroxide Sensitivity : Overly basic conditions during salt formation can degrade the sulfonate group, mandating pH monitoring.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Industry: The compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolo[2,3-b]pyridine moiety may interact with nucleic acids or other biomolecules, affecting cellular processes. The lithium ion can modulate signaling pathways by influencing ion channels and neurotransmitter release.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound’s closest analogs include:
*Calculated based on structural formulas.
Key Observations :
- The sulfonate group in the target compound enhances water solubility compared to ethyl or chloro substituents in analogs like 1-(benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine .
- Lithium counterion improves stability and crystallinity relative to sodium or protonated forms, which is critical for pharmaceutical formulations .
Biological Activity
Lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure
The compound features a unique molecular architecture characterized by a pyrrolo[2,3-b]pyridine moiety and a benzenesulfonyl group. This structure is thought to contribute to its biological properties, particularly its interaction with various biological targets.
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the benzenesulfonyl group. The synthetic routes typically employ palladium-catalyzed cross-coupling methods, which have been optimized for yield and purity.
Antibacterial Properties
Research has indicated that compounds related to this compound exhibit antibacterial activity . For instance, derivatives containing similar pyrrolidine structures have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | Activity | Target Organisms |
|---|---|---|
| 11g | Potent antibacterial | MRSA, Gram-negative bacteria |
| 11k | Excellent anti-MRSA | MRSA |
Protein Kinase Inhibition
Another significant aspect of this compound is its potential as an inhibitor of protein kinases , which are crucial in various signaling pathways associated with cancer and other diseases. The inhibition of specific kinases such as IGF1 and Src may provide therapeutic benefits in treating solid tumors .
Study 1: Antibacterial Efficacy
A study reported the synthesis and evaluation of a series of pyrrolidine derivatives that included this compound. The results demonstrated that these compounds exhibited significant antibacterial activity against a range of pathogens. For example, compound 11g was noted for its potent action against MRSA .
Study 2: Cancer Therapeutics
In another investigation focusing on protein kinase inhibitors, compounds similar to this compound were tested for their ability to inhibit cancer cell proliferation. These studies highlighted the compound's potential in targeting IGF1 receptor pathways, suggesting its utility in cancer treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
